molecular formula C23H36NaO7 B001057 Pravastatin sodium CAS No. 81131-70-6

Pravastatin sodium

Cat. No.: B001057
CAS No.: 81131-70-6
M. Wt: 447.5 g/mol
InChI Key: RNAREGLVKQKRSG-IYNICTALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pravastatin sodium is a lipid-lowering compound belonging to the class of statins, which are competitive inhibitors of the enzyme hydroxymethylglutaryl-CoA (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. This compound is used primarily to reduce cholesterol levels and prevent cardiovascular diseases .

Mechanism of Action

Target of Action

Pravastatin Sodium primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol in the liver . By inhibiting this enzyme, this compound effectively reduces the production of cholesterol .

Mode of Action

This compound is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn triggers an increase in the number of low-density lipoprotein (LDL) receptors on the cell surfaces . The increased LDL receptors enhance the catabolism and clearance of circulating LDL cholesterol .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway, which is responsible for the biosynthesis of cholesterol . By inhibiting the HMG-CoA reductase enzyme, this compound attenuates the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol . This has downstream effects on the levels of LDL cholesterol in the blood .

Pharmacokinetics

This compound exhibits rapid absorption and has an average absorption rate of 34% . It has a volume of distribution of 0.46 L/kg and undergoes extensive first-pass metabolism in the liver . The primary metabolite of this compound is 3 alpha-hydroxy-iso-pravastatin, which has 2.5% to 10% activity of the parent drug . Approximately 70% of the drug is excreted in the feces and about 20% in the urine, with 8% as unchanged drug .

Result of Action

The action of this compound results in a decrease in the levels of “bad” cholesterol (low-density lipoprotein, or LDL) and fats (triglycerides) in the blood . It also increases the levels of “good” cholesterol (high-density lipoprotein, or HDL) . These changes help to decrease the risk of heart disease, stroke, and heart attack .

Biochemical Analysis

Biochemical Properties

Pravastatin sodium interacts with the enzyme HMG-CoA reductase, which is a key enzyme in the biosynthesis of cholesterol . This compound is a competitive inhibitor of this enzyme, reducing the production of mevalonate, a precursor of cholesterol . This interaction is the primary biochemical reaction involving this compound.

Cellular Effects

This compound has several effects on cellular processes. It reduces the production of cholesterol in cells, which can influence cell signaling pathways and gene expression . By lowering cholesterol levels, this compound can also impact cellular metabolism, particularly lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate . This prevents the synthesis of cholesterol at a molecular level .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed from the upper part of the small intestine and taken up by the liver . Over time, the effects of this compound can change as the drug is metabolized and excreted . The drug’s effects on cholesterol levels are reversible once treatment is stopped .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. Higher doses of this compound result in greater reductions in cholesterol levels . High doses can also lead to adverse effects, such as muscle pain and weakness .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate, a key step in the production of cholesterol .

Transport and Distribution

This compound is absorbed from the small intestine and transported to the liver . It is taken up by the liver via a sodium-independent bile acid transporter . The drug is then distributed within the body, primarily to the liver where it exerts its effects .

Subcellular Localization

This compound is primarily localized in the liver, where it interacts with HMG-CoA reductase in the cytoplasm to inhibit cholesterol synthesis . The drug does not appear to be targeted to any specific subcellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pravastatin sodium is synthesized through a fermentation process. Initially, mevastatin is obtained, which is then subjected to hydrolysis of the lactone group. This is followed by biological hydroxylation using the microorganism Streptomyces carbophilus to introduce the allylic 6-alcohol group .

Industrial Production Methods

The industrial production of this compound involves fermentation, followed by purification. The fermentation liquid containing this compound is centrifuged to obtain a supernatant, which is then adsorbed using a resin column. The resin column is washed with water and desorbed with an ethanol-water solution. The desorbing liquid is concentrated, extracted, evaporated, and dried to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Pravastatin sodium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of this compound include its metabolites, which are primarily produced through glucuronidation reactions. These metabolites are excreted through hepatic and renal routes .

Scientific Research Applications

Pravastatin sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pravastatin sodium is compared with other statins such as atorvastatin and simvastatin. While all statins function by inhibiting HMG-CoA reductase, this compound is unique in its hydrophilicity and lower potential for drug interactions. Unlike atorvastatin and simvastatin, this compound is not significantly affected by grapefruit products. Additionally, this compound has a lower incidence of muscle-related side effects compared to other statins .

List of Similar Compounds

  • Atorvastatin
  • Simvastatin
  • Rosuvastatin
  • Lovastatin
  • Fluvastatin

This compound stands out due to its specific pharmacokinetic properties and favorable safety profile, making it a preferred choice for certain patient populations.

Properties

CAS No.

81131-70-6

Molecular Formula

C23H36NaO7

Molecular Weight

447.5 g/mol

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1

InChI Key

RNAREGLVKQKRSG-IYNICTALSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.[Na]

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.[Na]

Appearance

White powder

Key on ui other cas no.

81131-70-6

Pictograms

Irritant; Health Hazard; Environmental Hazard

Related CAS

81093-37-0 (Parent)

Synonyms

Apo Pravastatin
Apo-Pravastatin
Bristacol
CS 514
CS-514
CS514
Elisor
Eptastatin
Lin Pravastatin
Lin-Pravastatin
Lipemol
Liplat
Lipostat
Mevalotin
Nu Pravastatin
Nu-Pravastatin
Prareduct
Pravachol
Pravacol
Pravasin
Pravastatin
Pravastatin Monosodium Salt, (6 beta)-Isomer
Pravastatin Sodium
Pravastatin Sodium Salt
Pravastatin tert Octylamine Salt
Pravastatin tert-Octylamine Salt
Pravastatin, (6 beta)-Isomer
RMS 431
RMS-431
RMS431
Selektine
Sodium Salt, Pravastatin
SQ 31,000
SQ 31000
SQ-31,000
SQ-31000
SQ31,000
SQ31000
Vasten

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pravastatin sodium
Reactant of Route 2
Pravastatin sodium
Reactant of Route 3
Reactant of Route 3
Pravastatin sodium
Reactant of Route 4
Reactant of Route 4
Pravastatin sodium
Reactant of Route 5
Reactant of Route 5
Pravastatin sodium
Reactant of Route 6
Reactant of Route 6
Pravastatin sodium
Customer
Q & A

Q1: How does Pravastatin Sodium exert its cholesterol-lowering effect?

A1: this compound acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. [, , , , ] By inhibiting this enzyme, this compound effectively reduces the production of cholesterol within the liver, leading to a decrease in circulating cholesterol levels. [, , ]

Q2: Is this compound's effect on cholesterol synthesis specific to any particular tissue?

A2: Research suggests that this compound exhibits tissue selectivity in its inhibition of HMG-CoA reductase. [] It demonstrates a higher affinity for the enzyme in the liver compared to other tissues, resulting in a more targeted effect on cholesterol synthesis within the liver. []

Q3: What is the significance of the "tissue-selective" action of this compound?

A3: The tissue-selective action of this compound is advantageous as it primarily targets the liver, the primary site of cholesterol synthesis. [, ] This focused action helps to minimize potential off-target effects on other tissues that also rely on the mevalonate pathway for essential cellular functions. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers do not explicitly state the molecular formula and weight, this compound is a sodium salt of Pravastatin. Information from reputable drug databases would be required to confirm this information.

Q5: How is the chemical structure of this compound typically confirmed?

A5: Various analytical techniques are employed to confirm the chemical structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the compound's molecular structure, functional groups, and fragmentation patterns. [, , , ]

Q6: What are some of the challenges associated with formulating this compound?

A6: this compound is a hydrophilic compound with limited permeability across biological membranes. [, , ] It also undergoes significant first-pass metabolism in the liver, which reduces its oral bioavailability. [, , , ] These factors pose challenges in achieving optimal therapeutic concentrations in the bloodstream. [, , , , , , , , ]

Q7: What strategies are being explored to overcome these formulation challenges?

A7: Researchers are actively exploring various strategies to enhance the bioavailability and therapeutic efficacy of this compound, including:* Solid Dispersions: Formulating this compound as solid dispersions with bile salts can significantly improve its dissolution rate and enhance its absorption across the gastrointestinal tract. []* Liposomes: Encapsulating this compound within liposomes can protect it from degradation, improve its solubility, and potentially enable targeted delivery to specific tissues. []* Microspheres: this compound-loaded chitosan microspheres offer a promising approach for sustained drug release, reducing dosing frequency and potentially improving patient compliance. []* Transdermal Patches: Transdermal delivery systems, such as patches, are being investigated as an alternative route of administration to bypass first-pass metabolism and achieve more sustained drug release. [, , , ]* Fast-Dissolving Films: Fast-dissolving films containing this compound offer a convenient and patient-friendly alternative, potentially enhancing absorption and therapeutic outcomes. [, ]

Q8: How is the stability of this compound evaluated?

A8: Stability studies are crucial for evaluating the shelf-life and ensuring the quality of this compound formulations. These studies assess the drug's stability under various storage conditions, including exposure to different temperatures, humidity levels, and light. [, , , , , , ]

Q9: What are the primary analytical techniques used to quantify this compound in pharmaceutical formulations?

A9: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Visible (UV-Vis) or Mass Spectrometry (MS), is widely employed for the quantification of this compound. [, , , , , , , , ] These methods offer high sensitivity, selectivity, and accuracy in determining drug concentration.

Q10: Why is analytical method validation important in the context of this compound analysis?

A10: Analytical method validation ensures that the chosen method is suitable for its intended purpose and provides reliable and accurate results. [, ] Parameters typically evaluated during validation include accuracy, precision, linearity, specificity, sensitivity, robustness, and stability. [, , , , , , , , ] This rigorous validation process ensures the quality and reliability of this compound analysis in various matrices. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.